N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-2-(methylthio)benzamide
Description
N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-2-(methylthio)benzamide is a benzamide derivative featuring a quinoline scaffold substituted at the 2-position with a 1H-pyrrole group and at the 8-position with a benzamide moiety bearing a methylthio (-SMe) substituent. While direct data on its synthesis are absent in the provided evidence, analogous compounds (e.g., quinoline-cinnamide hybrids) are synthesized via condensation reactions between hydrazides and esters, followed by purification via column chromatography .
Properties
IUPAC Name |
2-methylsulfanyl-N-(2-pyrrol-1-ylquinolin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-26-18-10-3-2-8-16(18)21(25)22-17-9-6-7-15-11-12-19(23-20(15)17)24-13-4-5-14-24/h2-14H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMIIIJQSIIGLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which is then functionalized to introduce the pyrrole ring. The final step involves the formation of the benzamide moiety through an amide coupling reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Medicinal Chemistry
N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-2-(methylthio)benzamide has been investigated for its potential therapeutic properties, including:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties, making it a candidate for addressing antibiotic resistance. The mechanism of action may involve interaction with bacterial cellular processes, leading to cell death or growth inhibition.
- Anticancer Properties : Research has shown that the compound may inhibit cancer cell proliferation through modulation of specific molecular targets involved in cell growth regulation. In vitro studies suggest that it can affect pathways related to tumor growth and metastasis .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory activity, showing promise in reducing inflammation markers in various biological models. This suggests potential applications in treating inflammatory diseases .
Biological Studies
The interactions of this compound with biological targets are under investigation:
- Target Identification : Current research focuses on identifying specific enzymes or receptors that the compound binds to, which could elucidate its mechanism of action and enhance drug design efforts .
- Case Study Example : A study on related benzamide derivatives demonstrated that certain structural modifications can significantly enhance biological activity, suggesting that further exploration of this compound's analogs could yield more potent therapeutic agents .
Material Science
In addition to its biological applications, this compound is being explored for use in advanced materials:
- Organic Semiconductors : The electronic properties of this compound make it suitable for development in organic electronics, such as light-emitting diodes (LEDs). Its ability to form stable thin films is particularly advantageous for device fabrication.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Functionalization of quinoline derivatives.
- Formation of the benzamide moiety through amide coupling reactions.
Optimization of these synthetic routes is crucial for industrial scalability and efficiency .
Comparative Data Table
Mechanism of Action
The mechanism of action of N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-2-(methylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related benzamide-quinoline hybrids, focusing on substituent effects, synthetic routes, and biological activities.
Table 1: Structural and Functional Comparison
Key Findings
Structural Diversity and Substituent Effects: The target compound’s 1H-pyrrol-1-yl group distinguishes it from analogs like Rip-B (dimethoxyphenethylamine) and 4h (piperidinopiperidinyl). Pyrrole’s electron-rich aromatic system may enhance π-π stacking with biological targets compared to aliphatic or methoxy substituents . The methylthio (-SMe) group offers intermediate lipophilicity relative to bulkier thioethers (e.g., thienylmethylthio in derivatives) or polar groups (e.g., sulfamoyl in 1518F), balancing solubility and bioavailability .
Synthetic Complexity: Quinoline-benzamide hybrids are typically synthesized via multi-step reactions. For example, Rip-B is prepared in a single-step amidation (80% yield) , whereas the target compound likely requires sequential functionalization of the quinoline core, as seen in ’s reflux-based condensation (18–20 hours) .
Biological Activity: Cytotoxicity: Quinoline-cinnamide hybrids () exhibit cytotoxicity via topoisomerase inhibition, suggesting the target compound may share similar mechanisms . Selectivity: Derivatives with heterocyclic thioethers () show specificity for cancer-related kinases (e.g., VEGF-R2), implying that the methylthio group in the target compound could modulate selectivity . Diagnostic Potential: Radiofluorinated analogs like 1518F highlight the adaptability of benzamide-quinoline scaffolds for imaging applications, though the target compound lacks such modifications .
Contradictions and Limitations
- Synthesis yields vary widely: Rip-B achieves 80% yield via simple amidation , whereas complex hybrids (e.g., 4h) require lower yields (52%) due to multi-step purifications .
Biological Activity
N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-2-(methylthio)benzamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant studies and data.
Chemical Structure and Synthesis
The compound features a quinoline core substituted with a pyrrole ring and a benzamide moiety . The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrrole Ring: This can be achieved through methods like the Paal-Knorr synthesis.
- Quinoline Formation: Often synthesized via the Skraup synthesis.
- Coupling Reaction: The final step involves coupling the pyrrole and quinoline intermediates with a benzoyl chloride derivative.
These steps require specific conditions, such as temperature control and the use of catalysts, to ensure high yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anticancer Activity
The compound has also been investigated for its anticancer properties . It has shown potential in inhibiting cancer cell proliferation through various mechanisms, including:
- Inducing apoptosis in cancer cells.
- Inhibiting specific kinases involved in cancer progression.
For instance, similar compounds have been reported to exhibit moderate to high potency against cancer cell lines in ELISA-based assays .
The biological activity of this compound is attributed to its ability to bind with specific molecular targets such as:
- Enzymes: Modulating their activity can lead to altered metabolic processes.
- Receptors: Binding may influence signaling pathways critical for cell survival and growth.
The exact pathways involved depend on the biological system being studied, but the compound's structural characteristics allow it to interact effectively with various targets.
Case Studies and Research Findings
A review of recent studies highlights the following key findings regarding the biological activity of this compound:
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against MRSA strains. |
| Study 2 | Anticancer Properties | Induced apoptosis in specific cancer cell lines; effective against multiple types of cancer. |
| Study 3 | Mechanism Exploration | Identified binding interactions with key metabolic enzymes leading to reduced cell proliferation. |
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare quinolin-8-yl benzamide derivatives, and how are reaction conditions optimized?
- Methodology : A general approach involves coupling quinoline-8-amine derivatives with substituted benzoyl chlorides or activated esters. For example, refluxing 2-(quinolin-8-yloxy)acetohydrazide with ethyl cinnamate derivatives in ethanol with glacial acetic acid (18–20 h) yields hybrids, followed by purification via column chromatography (CH₂Cl₂/MeOH 97:3) . Optimization includes adjusting solvent polarity, catalyst loading (e.g., Pd/C for hydrogenation ), and reaction time to enhance yield and purity.
Q. How is structural characterization of N-(quinolin-8-yl)benzamide derivatives performed to confirm regiochemistry and functional group integrity?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, and 2D-COSY) identifies substituent positions and hydrogen bonding. For example, 2-fluoro-N-(quinolin-8-yl)benzamide (3u) was confirmed via ¹H NMR (δ 10.81 ppm for amide proton) and LCMS (m/z 267 [M+H]⁺) . X-ray crystallography resolves ambiguities in complex cases, as demonstrated for nickel complexes derived from quinolin-8-yl benzamides .
Q. What analytical techniques ensure purity and stability of quinoline-benzamide hybrids under storage conditions?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (LCMS) assess purity (>99% in some cases ). Stability studies under varying temperatures and humidity levels are conducted via accelerated degradation assays, with degradation products profiled using high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How do electronic effects of the methylthio (-SMe) and pyrrole substituents influence the reactivity of quinolin-8-yl benzamides in catalytic applications?
- Methodology : Density functional theory (DFT) calculations analyze electron density distribution at the quinoline N-atom and benzamide carbonyl group. Experimental validation includes sulfonylation reactions at the C5 position of quinoline using sodium sulfinates under Cu(II) catalysis, where electron-withdrawing groups (e.g., -SMe) enhance electrophilic substitution yields (65–85%) .
Q. What mechanistic insights explain the role of N-(quinolin-8-yl)benzamide derivatives in Ni/Cu-catalyzed C-H functionalization reactions?
- Methodology : Control experiments with intermediates (e.g., 2-((dimethylamino)methyl)-N-(quinolin-8-yl)benzamide) reveal that coordination of the quinoline N-atom to the metal center facilitates C-H activation. Kinetic isotope effect (KIE) studies and trapping of radical intermediates (e.g., using TEMPO) confirm a radical coupling pathway in sulfonylation reactions .
Q. How do structural modifications of quinolin-8-yl benzamides affect their activity as proteasome inhibitors or ethylene oligomerization catalysts?
- Methodology : For proteasome inhibition, IC₅₀ values are determined via fluorogenic substrate assays, with electron-deficient substituents (e.g., fluoro, chloro) enhancing binding to the β5 subunit . In catalysis, nickel complexes of N-(2-(benzimidazol-2-yl)quinolin-8-yl)benzamides show ethylene oligomerization activities up to 7.6 × 10⁶ g·mol⁻¹(Ni)·h⁻¹, influenced by steric bulk of the benzimidazole substituent .
Q. What strategies resolve contradictions in reported cytotoxic activities of quinoline-benzamide hybrids across cell lines?
- Methodology : Meta-analyses of structure-activity relationships (SARs) compare logP values, hydrogen-bond donor/acceptor counts, and topological polar surface areas (TPSA). Discrepancies arise from variations in cell permeability (e.g., P-glycoprotein efflux in multidrug-resistant lines) . Orthogonal assays (e.g., apoptosis vs. necrosis markers) clarify mode-of-action inconsistencies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
